beta-D-Glucurono-gamma-lactone

Vue d'ensemble

Description

Beta-D-Glucurono-gamma-lactone: is a naturally occurring compound derived from glucose. It is a white, odorless solid that is soluble in both hot and cold water. This compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form. It is commonly found in various plant gums and is a significant component in the metabolism of carbohydrates in the human body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-D-Glucurono-gamma-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This process involves the conversion of glucose to gluconic acid, which then cyclizes to form the lactone .

Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of glucose using specific strains of bacteria or fungi that produce glucose oxidase. The resulting gluconic acid is then purified and cyclized to form the lactone .

Analyse Des Réactions Chimiques

Hydrolysis and Equilibrium with Glucuronic Acid

β-D-Glucurono-γ-lactone exists in equilibrium with glucuronic acid in aqueous solutions, particularly under physiological conditions. The lactone ring opens to form glucuronic acid, which is critical for its metabolic functions:

Key Findings :

-

The equilibrium favors the lactone form in acidic conditions, while neutral or alkaline pH shifts it toward glucuronic acid .

-

Hydrolysis rates depend on temperature and pH. For example, at 25°C and pH 7.4, the half-life of lactone hydrolysis is ~20 minutes .

Oxidation and Dehydrogenation Pathways

β-D-Glucurono-γ-lactone undergoes oxidation to produce glucaric acid derivatives. This reaction is catalyzed by dehydrogenases in biological systems:

Experimental Data :

| Substrate | Enzyme Source | (s⁻¹) | (mM) |

|---|---|---|---|

| β-D-Glucurono-γ-lactone | Pt/TiO₂ catalyst | 0.30 ± 0.02 | 0.50 ± 0.04 |

| D-Glucuronic acid | Pt-Cu/TiO₂ catalyst | 0.66 ± 0.06 | 0.90 ± 0.10 |

Notable Observations :

-

Oxidation yields intermediates like L-guluronic acid and L-gulurono-6,3-lactone, which further convert to glucaric acid .

-

Competing pathways (e.g., dehydrogenation vs. lactone formation) depend on pH and catalyst type .

β-Glucuronidase Inhibition

β-D-Glucurono-γ-lactone’s metabolite, D-glucaro-1,4-lactone, inhibits β-glucuronidase, an enzyme involved in carcinogen activation:

Biological Impact :

Glycosylation Reactions

β-D-Glucurono-γ-lactone is a precursor in synthesizing glycosides and silylated derivatives for drug conjugation:

Applications :

Polymer and Gum Formation

The lactone participates in plant gum biosynthesis, forming polysaccharides through ester linkages .

Stability and Kinetics in Aqueous Solutions

Hydrolysis Kinetics :

| Condition (pH, Temp) | Half-Life (min) |

|---|---|

| pH 2.0, 25°C | >120 |

| pH 7.4, 25°C | ~20 |

| pH 9.0, 25°C | <5 |

Applications De Recherche Scientifique

Immune System Support

Recent studies have indicated that glucuronolactone may play a role in enhancing the immune system's function. It has been suggested that supplementation with glucuronolactone could help inhibit tumor promoters and carcinogens, potentially providing a protective effect against certain diseases .

Joint Health and Anti-inflammatory Effects

Glucuronolactone is believed to promote joint health and provide anti-inflammatory benefits. It is often combined with glucosamine or chondroitin sulfate in dietary supplements aimed at improving joint function and reducing pain associated with conditions like osteoarthritis .

Energy Drinks

Glucuronolactone is commonly included in energy drinks, where it is marketed for its purported ability to improve energy levels and cognitive function. However, claims regarding its efficacy in reducing "brain fog" are often considered exaggerated, as the benefits may be more closely related to other ingredients like caffeine .

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated glucuronolactone's safety in energy drinks and concluded that it does not exhibit harmful interactions with other common ingredients such as caffeine and taurine . Despite its widespread use, comprehensive human trials assessing long-term effects remain limited.

Potential as a Hepatoprotectant

In some regions, such as China and Japan, glucuronolactone is marketed as a hepatoprotectant, suggesting it may help protect liver function . However, systematic reviews validating this application are lacking.

Metabolism and Biochemical Pathways

Research indicates that glucuronolactone is rapidly absorbed and metabolized in humans, primarily converting into glucaric acid and other metabolites . Understanding these metabolic pathways can help elucidate its potential therapeutic applications.

Case Studies

Activité Biologique

Beta-D-Glucurono-gamma-lactone (β-D-Glucurono-γ-lactone) is a compound of significant interest due to its various biological activities and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant studies.

This compound is a lactone derivative of D-glucuronic acid, often involved in the metabolism of drugs and xenobiotics. It plays a crucial role in the glucuronidation process, which is a phase II metabolic pathway that enhances the solubility and excretion of compounds from the body. Specifically, β-D-Glucurono-gamma-lactone can undergo hydrolysis by β-glucuronidase (βGLU), leading to the release of active drug forms from their glucuronide conjugates .

- Hydrolysis : β-D-Glucurono-gamma-lactone is hydrolyzed by β-glucuronidase, which can reverse glucuronidation. This process releases pharmacologically active aglycones from their inactive glucuronide forms.

- Therapeutic Target : Elevated βGLU levels are associated with various cancers (e.g., breast, colon) and other diseases, making it a potential biomarker for diagnosis and therapy assessment .

Biological Activities

The biological activities of β-D-Glucurono-gamma-lactone encompass several therapeutic areas:

1. Cancer Therapy

- Role in Chemotherapy : βGLU's ability to deconjugate drug glucuronides has been explored for enhancing the efficacy of anticancer agents such as irinotecan. By releasing active drug forms at tumor sites, it may improve therapeutic outcomes while minimizing systemic toxicity .

- Diagnostic Biomarker : The overexpression of βGLU in cancerous tissues suggests its utility as a biomarker for tumor diagnosis and monitoring treatment response .

2. Anti-inflammatory Applications

- Immunomodulatory Effects : Studies indicate that β-D-Glucurono-gamma-lactone may enhance regulatory T cell (TReg) populations, potentially aiding in low-dose immunotherapy for allergic diseases and chronic conditions .

- Inflammatory Diseases : Its role in inflammation has prompted research into developing anti-inflammatory agents targeting βGLU activity .

3. Metabolic Disorders

- Diabetes Management : There are correlations between βGLU activity and diabetes mellitus, suggesting potential applications in managing this condition through modulation of glucuronidation pathways .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of β-D-Glucurono-gamma-lactone:

Propriétés

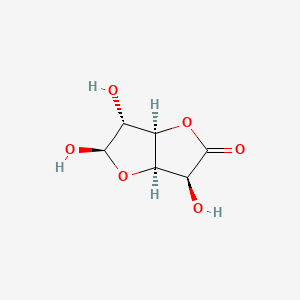

IUPAC Name |

(2R,3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-APMUVNQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-92-0 | |

| Record name | beta-D-Glucurono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-GLUCURONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1A2T399I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.